4-[1-(Aminomethyl)cyclopropyl]aniline
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Overview
Description
4-[1-(Aminomethyl)cyclopropyl]aniline is an organic compound with the molecular formula C10H14N2 It features a cyclopropyl group attached to an aniline moiety through an aminomethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Aminomethyl)cyclopropyl]aniline typically involves the reaction of 4-nitroaniline with cyclopropylmethylamine. The process begins with the reduction of 4-nitroaniline to 4-aminophenylamine, followed by the alkylation of the amine group with cyclopropylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-[1-(Aminomethyl)cyclopropyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, nitric acid, and sulfuric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated products.
Scientific Research Applications
4-[1-(Aminomethyl)cyclopropyl]aniline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[1-(Aminomethyl)cyclopropyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s cyclopropyl group imparts unique steric and electronic properties, influencing its binding affinity and activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 4-[1-(Aminomethyl)cyclopropyl]benzenamine
- 4-[1-(Aminomethyl)cyclopropyl]phenylamine
- 4-[1-(Aminomethyl)cyclopropyl]benzene
Uniqueness
4-[1-(Aminomethyl)cyclopropyl]aniline is unique due to its specific structural configuration, which combines the cyclopropyl group with an aniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H14N2 |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
4-[1-(aminomethyl)cyclopropyl]aniline |
InChI |
InChI=1S/C10H14N2/c11-7-10(5-6-10)8-1-3-9(12)4-2-8/h1-4H,5-7,11-12H2 |
InChI Key |
MMRHEOMICQIGAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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